molecular formula C17H11Cl2N3O3S B3471277 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3471277
M. Wt: 408.3 g/mol
InChI Key: XMJVECAKQBNJKB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

The synthesis of 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors for nitration and amidation reactions.

Chemical Reactions Analysis

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide include other thiazole derivatives such as:

The uniqueness of this compound lies in its combination of a thiazole ring, nitro group, and chlorophenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-2-4-11(18)5-3-10)20-17(26-9)21-16(23)13-7-6-12(19)8-14(13)22(24)25/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVECAKQBNJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 3
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 4
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4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 5
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide

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